
Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate
Overview
Description
Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring Oxazoles are five-membered rings with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, starting from ethyl 2-bromoacetate and 2-aminoethanol, the compound can be synthesized via a cyclization reaction in the presence of a base such as sodium hydride.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carbonyl groups, while reduction could produce more saturated oxazole compounds.
Scientific Research Applications
Chemistry
Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate is utilized as a building block in organic synthesis. It serves as an intermediate for creating more complex heterocyclic compounds. The oxazole ring structure allows for a variety of chemical modifications, making it a versatile compound for researchers exploring new synthetic pathways.
Biology
In biological research, this compound has been investigated for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that compounds containing oxazole rings exhibit significant antimicrobial activity against various bacterial strains. For example, it has demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) reported around 250 μg/mL.
- Anticancer Potential : Research indicates that derivatives of this compound may induce apoptosis in cancer cells. A comparative study highlighted the cytotoxic effects against different cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | HT-1080 (Fibrosarcoma) | 18.0 |
Compound A | MCF-7 (Breast) | 15.2 |
Compound B | A549 (Lung) | 20.5 |
These findings suggest that the compound may modulate enzyme activity or receptor binding due to its structural features .
Medicine
The compound is being explored as a potential drug candidate due to its ability to interact with biological targets. Its unique structure allows it to serve as a template for designing new pharmaceuticals aimed at various diseases, particularly those involving microbial infections and cancer .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives for their biological activities:
- Synthesis of Derivatives : Researchers have successfully synthesized various derivatives using continuous flow reactors, optimizing conditions for high yields and purity .
- Biological Evaluation : In vitro assays demonstrated that these derivatives exhibited improved activity compared to traditional antibiotics and anticancer agents, suggesting their potential as novel therapeutic candidates .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding interactions of these compounds with specific enzymes involved in disease pathways, further supporting their development as drug candidates .
Mechanism of Action
The mechanism of action of ethyl 2-(hydroxymethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Ethyl oxazole-5-carboxylate: Similar in structure but lacks the hydroxymethyl group.
Methyl 2-(hydroxymethyl)oxazole-5-carboxylate: Similar but with a methyl ester instead of an ethyl ester.
2-(Hydroxymethyl)oxazole-5-carboxylic acid: Similar but without the ester group.
Uniqueness: this compound is unique due to the presence of both the hydroxymethyl and ethyl ester groups, which can influence its reactivity and potential applications. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Biological Activity
Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered oxazole ring with a hydroxymethyl substitution, which may enhance its biological activity compared to other compounds in the oxazole family. The molecular formula is , and its molecular weight is approximately 171.15 g/mol. The presence of the hydroxymethyl group is crucial for its interaction with biological targets, influencing solubility and membrane permeability, which are essential for bioavailability and therapeutic efficacy.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. Common methods include:
- Cyclization Reactions : Utilizing various starting materials to form the oxazole ring.
- Continuous Flow Reactors : Employed in industrial settings for higher yields and purity.
- Purification Techniques : Such as recrystallization and chromatography to isolate the final product.
The biological mechanisms underlying the activity of this compound may involve:
- Enzyme Interaction : The compound may modulate enzyme activity through hydrogen bonding and π-π interactions, which are critical for binding affinity and specificity.
- Receptor Binding : Its structural features allow it to influence receptor activity, potentially leading to therapeutic effects in various conditions .
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of oxazole compounds can inhibit cancer cell growth. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Oxazole Derivative A | MDA-MB-231 | <0.1 |
Oxazole Derivative B | HT29 | <0.5 |
- Antimicrobial Properties : Some studies have reported that oxazole derivatives possess antimicrobial activities against a range of pathogens, although specific data for this compound is limited .
Case Study 1: Anticancer Activity
In a study examining the effects of oxazole derivatives on breast cancer cells (MDA-MB-231), several compounds demonstrated significant growth inhibition at nanomolar concentrations. The most active compounds were noted to induce apoptosis and cell cycle arrest at the G2/M phase, highlighting their potential as therapeutic agents against breast cancer .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of BACE1 (Beta-site APP-cleaving enzyme 1), which is crucial in Alzheimer's disease. Compounds similar to this compound showed improved potency compared to previous analogues, suggesting that structural modifications can enhance biological activity and selectivity towards specific enzymes .
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group undergoes substitution reactions with various nucleophiles, facilitated by its hydroxyl proton's acidity (pKa ~15–16). Key examples include:
For example, reaction with ethanedithiol under basic conditions generates dithiolane intermediates, which can be further oxidized to thioesters or reduced to ketones .
Ester Hydrolysis
The ethyl ester group at C5 is susceptible to hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C yields the carboxylic acid derivative (3–4 hours, >90% conversion).
-
Acidic Hydrolysis : HCl (6M) in dioxane/water produces the acid but risks partial oxazole ring degradation.
Cycloaddition Reactions
The oxazole ring participates in [3+2] cycloadditions due to its electron-deficient nature:
Dipole | Conditions | Product | Notes |
---|---|---|---|
Nitrile oxides | Cu(I) catalysis, 80°C | Isoxazole-fused derivatives | Regioselective |
Azides | Huisgen conditions (CuAAC) | Triazole-oxazole hybrids | Bioorthogonal |
For instance, copper-catalyzed reactions with nitrile oxides yield isoxazole derivatives with >85% regioselectivity .
Oxidation Reactions
The hydroxymethyl group is oxidized to a carbonyl or carboxyl group under controlled conditions:
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
KMnO₄ | H₂SO₄, 0°C | Oxazole-5-carboxylic acid | 70% |
PCC | CH₂Cl₂, 25°C | Aldehyde intermediate | 65% |
Oxidation to the aldehyde is reversible under reducing conditions, enabling reductive amination workflows.
Cross-Coupling Reactions
The C2 hydroxymethyl group can be derivatized for palladium-mediated couplings:
-
Suzuki Coupling : After bromination (PPh₃/CBr₄), aryl boronic acids form biaryl derivatives (Pd(PPh₃)₄, 80°C, 60–75% yield) .
-
Sonogashira Coupling : Terminal alkynes yield alkynyl-oxazole conjugates (CuI/PdCl₂, 70°C) .
Functional Group Interconversion
The hydroxymethyl group serves as a handle for further modifications:
-
Phosphorylation : POCl₃/pyridine converts -CH₂OH to -CH₂PO₃H₂ (85% yield), enhancing solubility for biological assays.
-
Silylation : TBDPSCl/imidazole protects the hydroxyl group, enabling orthogonal synthetic strategies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate, and how are intermediates characterized?
this compound is typically synthesized via cyclization reactions involving hydroxylamine derivatives and carbonyl-containing precursors. For example, analogous compounds are prepared by reacting o-substituted benzaldehydes with hydroxylamine hydrochloride under alkaline conditions to form oxime intermediates, followed by cyclization with esters like ethyl acetoacetate . Intermediate characterization often employs -NMR, -NMR, and HRMS to confirm regioselectivity and purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific hazard data for this compound is limited, general precautions include:
- Storage : Refrigerated, tightly sealed containers in dry, well-ventilated areas to prevent degradation .
- Personal Protection : Use nitrile gloves, chemical-resistant lab coats, and respiratory protection if aerosolization is possible .
- Spill Management : Avoid ignition sources; neutralize spills with inert adsorbents and dispose as hazardous waste .
Q. How is X-ray crystallography applied to resolve the structure of oxazole derivatives like this compound?
SHELX programs (e.g., SHELXL) are widely used for small-molecule crystallography. Key steps include:
- Data collection with high-resolution detectors.
- Structure solution via direct methods (SHELXD) and refinement with SHELXL, leveraging constraints for disordered groups like the hydroxymethyl moiety .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
Yield optimization involves:
- Catalyst Screening : Evaluate catalyst-free aqueous ethanol systems to reduce side reactions, as demonstrated in analogous carbamate syntheses .
- Reaction Monitoring : Use in-situ techniques like FT-IR or HPLC to track intermediate formation and adjust stoichiometry dynamically.
- Byproduct Analysis : Employ GC-MS or LC-HRMS to identify undesired products (e.g., over-esterification) and refine reaction conditions .
Q. What methodologies resolve contradictions in spectral data (e.g., NMR shifts) reported for oxazole derivatives?
Discrepancies in -NMR data often arise from solvent effects or tautomerism. Strategies include:
- Variable Temperature NMR : To detect dynamic processes (e.g., rotameric equilibria) affecting chemical shifts .
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- Isotopic Labeling : Use - or -labeled analogs to clarify ambiguous assignments .
Q. How does steric hindrance from the hydroxymethyl group influence reactivity in further functionalization?
The hydroxymethyl group can:
- Limit Electrophilic Substitution : Direct reactions to less hindered positions (e.g., oxazole C4 over C2).
- Facilitate Protecting Group Strategies : Temporary protection (e.g., silylation or acetylation) is often required before coupling reactions, as seen in furan derivatives .
- Impact Hydrogen Bonding : Stabilize transition states in nucleophilic additions, as observed in thiazole-based syntheses .
Q. What advanced analytical techniques are critical for assessing purity in enantiomerically enriched samples?
Beyond standard HPLC:
- Chiral SFC : Supercritical fluid chromatography with polysaccharide columns for enantiomeric excess determination.
- VCD Spectroscopy : Vibrational circular dichroism to confirm absolute configuration .
- X-ray Powder Diffraction (XRPD) : Differentiate polymorphs that may arise during crystallization .
Q. Data Contradiction & Reproducibility
Q. How should researchers address inconsistencies in reported melting points or solubility data?
- Reproduce Under Controlled Conditions : Standardize solvents, heating rates, and purity thresholds (e.g., ≥95% by LC-MS) .
- Cross-Validate with DSC : Differential scanning calorimetry provides precise melting ranges and detects polymorphic transitions .
- Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem vs. synthetic methodology papers) .
Properties
IUPAC Name |
ethyl 2-(hydroxymethyl)-1,3-oxazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-11-7(10)5-3-8-6(4-9)12-5/h3,9H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQNZNXCUSENCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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